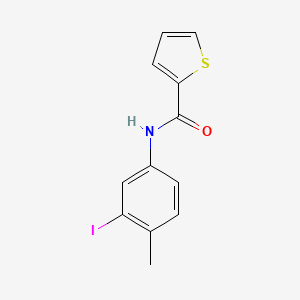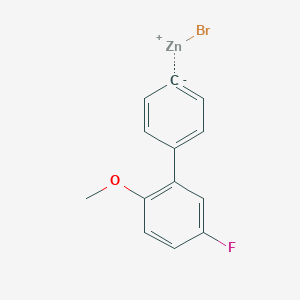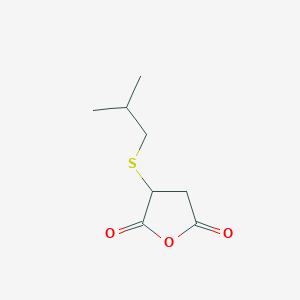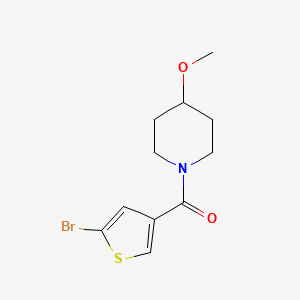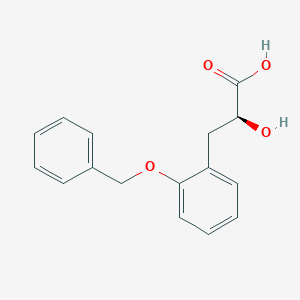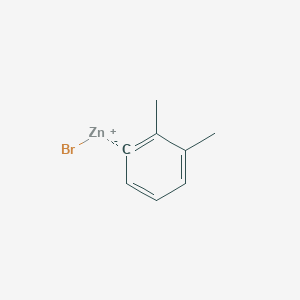
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a phenylethynyl moiety, which is further substituted with a fluoro and a methyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane typically involves the coupling of a trimethylsilylacetylene with a fluoro-methyl-substituted aryl halide. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.
Reduction: The phenylethynyl moiety can be reduced to a phenylethylene or phenylethane.
Substitution: The fluoro and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium azide or potassium tert-butoxide can be used under appropriate conditions.
Major Products
Oxidation: Formation of (3-Fluoro-5-methyl-phenylethynyl)-hydroxyl-silane.
Reduction: Formation of (3-Fluoro-5-methyl-phenylethylene)-trimethyl-silane or (3-Fluoro-5-methyl-phenylethane)-trimethyl-silane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules due to its unique structural features.
Medicine: Exploration in drug discovery and development for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane in chemical reactions involves the activation of the trimethylsilyl group, which can act as a leaving group or participate in the formation of new bonds. The fluoro and methyl substituents can influence the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- (3-Fluoro-5-methyl-phenylethynyl)-dimethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-triethyl-silane
- (3-Fluoro-5-methyl-phenylethynyl)-trimethyl-germane
Uniqueness
(3-Fluoro-5-methyl-phenylethynyl)-trimethyl-silane is unique due to the combination of its trimethylsilyl group with a fluoro and methyl-substituted phenylethynyl moiety. This structural arrangement imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications.
特性
分子式 |
C12H15FSi |
|---|---|
分子量 |
206.33 g/mol |
IUPAC名 |
2-(3-fluoro-5-methylphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FSi/c1-10-7-11(9-12(13)8-10)5-6-14(2,3)4/h7-9H,1-4H3 |
InChIキー |
FOEDFSYWUOOJAA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)F)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
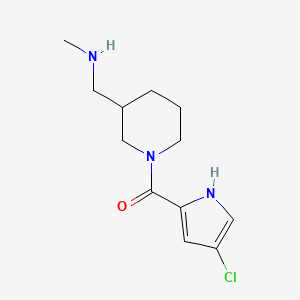
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)

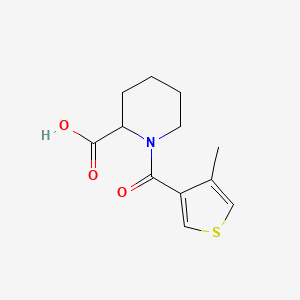
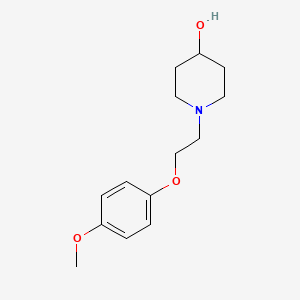
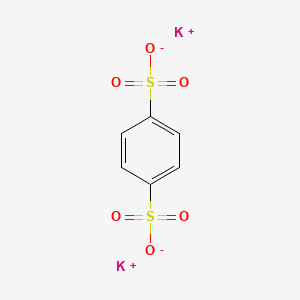
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
